Verrucarin E
Overview
Description
Verrucarin E is a naturally occurring macrocyclic trichothecene, a type of sesquiterpene toxin produced by various fungi, including species from the genera Fusarium and Myrothecium
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Verrucarin E involves multiple steps, starting from simpler organic molecules. The synthesis typically includes the formation of the macrocyclic ring structure, which is a hallmark of trichothecenes. Key steps often involve cyclization reactions, esterification, and the introduction of epoxide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. it can be produced through fermentation processes using fungal cultures that naturally produce trichothecenes. Optimization of fermentation conditions, including nutrient supply, pH, and temperature, is crucial for maximizing yield.
Chemical Reactions Analysis
Types of Reactions: Verrucarin E undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often leading to the formation of hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can alter the functional groups present in the molecule.
Substitution: Replacement of one functional group with another, which can modify the biological activity of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in alcohols.
Scientific Research Applications
Chemistry: Used as a model compound for studying the synthesis and reactivity of macrocyclic trichothecenes.
Biology: Investigated for its effects on cellular processes, including protein synthesis inhibition and induction of apoptosis.
Medicine: Explored as a potential anticancer agent due to its cytotoxic properties. Research has shown that Verrucarin E can inhibit the growth of various cancer cell lines.
Mechanism of Action
Verrucarin E exerts its effects primarily by inhibiting protein synthesis. It binds to the ribosome and prevents the peptidyl transferase activity, which is essential for the elongation of the polypeptide chain during translation. This inhibition leads to the accumulation of incomplete polypeptides and ultimately triggers apoptosis in the affected cells. The compound also induces oxidative stress and disrupts mitochondrial function, further contributing to its cytotoxic effects.
Comparison with Similar Compounds
Verrucarin A: Another macrocyclic trichothecene with similar cytotoxic properties.
Roridin E: A structurally related compound with a similar mode of action.
Satratoxin H: Another trichothecene with potent cytotoxic effects.
Uniqueness: Verrucarin E is unique due to its specific structural features, including the presence of an epoxide group and a macrocyclic ring. These features contribute to its high potency and specificity in inhibiting protein synthesis. Compared to other trichothecenes, this compound has shown distinct biological activities and potential therapeutic applications, making it a valuable compound for further research.
Properties
IUPAC Name |
1-[4-(hydroxymethyl)-1H-pyrrol-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(10)7-3-8-2-6(7)4-9/h2-3,8-9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTFIKLDSSVBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179205 | |
Record name | Verrucarin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24445-13-4 | |
Record name | Verrucarin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetyl-3-hydroxymethylpyrrole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Verrucarin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VERRUCARIN E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8M1G6524E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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